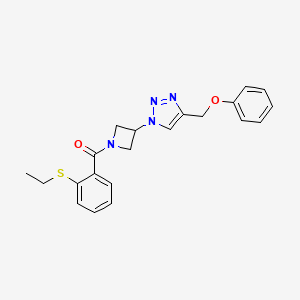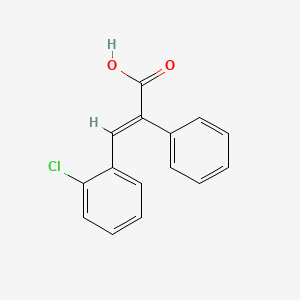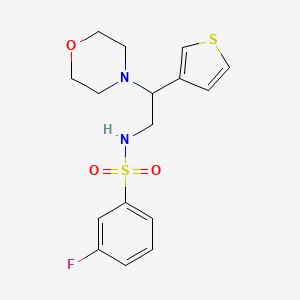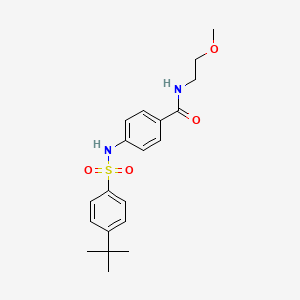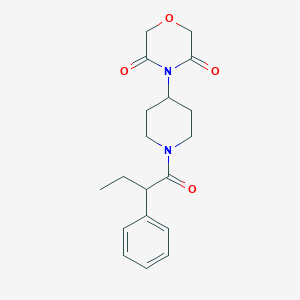
4-(1-(2-Phenylbutanoyl)piperidin-4-yl)morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1-(2-Phenylbutanoyl)piperidin-4-yl)morpholine-3,5-dione” is a chemical compound with the molecular formula C19H24N2O4 and a molecular weight of 344.411. It is related to the class of organic compounds known as amphetamines and derivatives .
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a morpholine ring .Chemical Reactions Analysis
Piperidines, like the one in this compound, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Molecular Conformation and Packing
The molecular conformations and packing arrangements of compounds closely related to 4-(1-(2-Phenylbutanoyl)piperidin-4-yl)morpholine-3,5-dione have been studied, particularly focusing on how similar chemical structures exhibit different molecular conformations and packing arrangements due to their heterocyclic ring arrangements and carbonyl group orientations (Lynch et al., 2003).
Synthesis and Reactivity
Several studies have detailed the synthesis and reactivity of molecules structurally similar to the compound . For instance:
- A versatile protocol for the preparation of functionalized heterocycles involving similar morpholine and piperidine structures has been developed, highlighting the compound's potential for creating diverse heterocyclic compounds (Kabirifard et al., 2015).
- The ring-opening reaction of certain diones with cyclic secondary amines such as morpholine and piperidine has been explored, indicating the compound's reactivity and potential utility in synthetic chemistry (Šafár̆ et al., 2000).
- The compound's derivatives have been utilized in microwave-assisted synthesis, demonstrating its potential in enhancing synthetic efficiency and creating compounds with antibacterial activity (Merugu et al., 2010).
- The Mannich reaction has been employed to create derivatives of the compound, expanding its utility in producing aminomethylsubstituted pyrimidine derivatives (Meshcheryakova et al., 2014).
Chemical Transformations
The compound and its related structures have been involved in various chemical transformations, such as:
- Undergoing ene-type reactions involving the transfer of acyl groups, highlighting its potential in synthetic organic chemistry (Bottomley et al., 1980).
- Participation in the synthesis of spiroheterocycles compounds, indicating its versatility in creating structurally complex and potentially bioactive molecules (Gao et al., 2017).
- Involvement in the synthesis of styrene derivatives and related compounds through various reactions with cyclic secondary amines, demonstrating the compound's role in creating diverse molecular structures (Terada, 1966).
Heterocyclic Compounds Synthesis
The compound's derivatives have been used in the synthesis of various heterocyclic compounds, showcasing its potential as a precursor in medicinal chemistry and drug design:
- Utilized in the formation of thiazolidin-4-ones and thiazolin-4-ones with anticipated biological activity, indicating its potential in the development of therapeutic agents (Kandeel, 2006).
- Employed in the synthesis of novel heterocyclic systems such as pyrimidothiazinotriazine derivatives, further demonstrating its utility in creating complex heterocyclic structures with potential biological activities (Karimian & Karimi, 2020).
Eigenschaften
IUPAC Name |
4-[1-(2-phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-16(14-6-4-3-5-7-14)19(24)20-10-8-15(9-11-20)21-17(22)12-25-13-18(21)23/h3-7,15-16H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYWQSDGHCERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

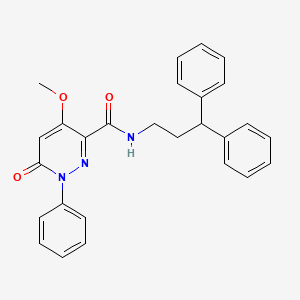
![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2639495.png)


![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)
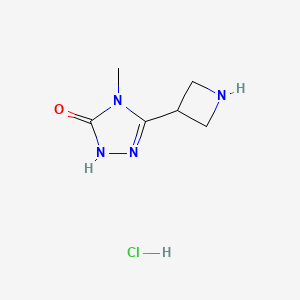
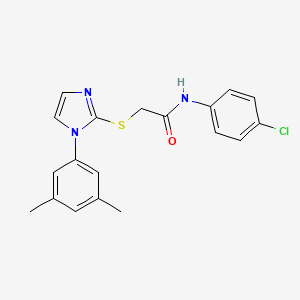
![(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2639501.png)
